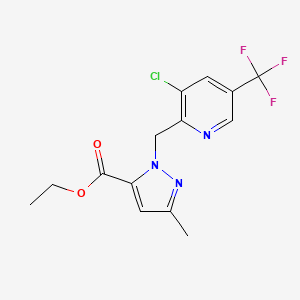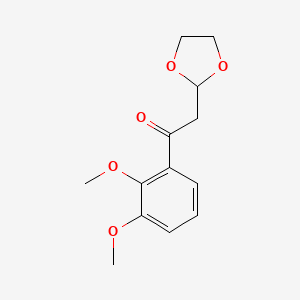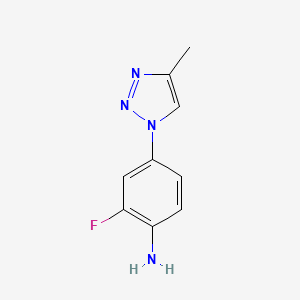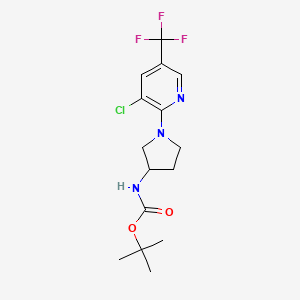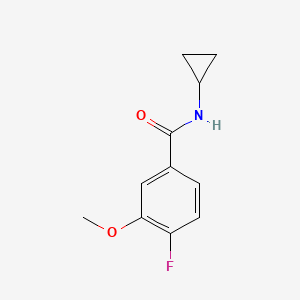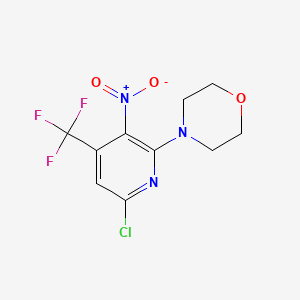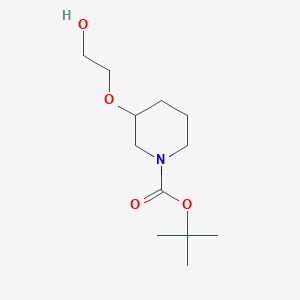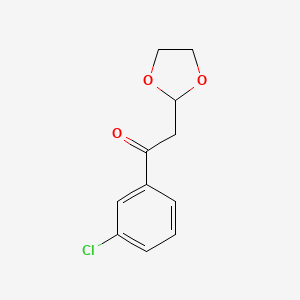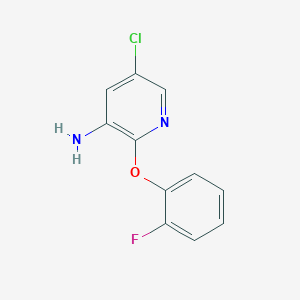
5-Chloro-2-(2-fluoro-phenoxy)-pyridin-3-ylamine
Descripción general
Descripción
5-Chloro-2-(2-fluoro-phenoxy)-pyridin-3-ylamine, also known as 5-CFPA, is a highly versatile compound that has been studied extensively for its wide range of applications in the scientific research community. It is a chlorinated derivative of pyridin-3-ylamine, a pyridine-based amine, and is commonly used as a precursor in organic synthesis. 5-CFPA has been found to have a wide range of biological and biochemical properties, making it a valuable tool for scientists and researchers.
Aplicaciones Científicas De Investigación
Herbicidal Activity
A novel series of 5-chloro-3-fluorophenoxypyridines, including compounds structurally similar to 5-Chloro-2-(2-fluoro-phenoxy)-pyridin-3-ylamine, demonstrated moderate to high herbicidal activity against various weeds and were found to be safe for crops. These compounds were synthesized through a series of reactions starting from 5-mercapto-1,3,4-oxadiazole analogs (Tajik & Dadras, 2011).
Antibacterial Properties
A Schiff base compound, synthesized from a reaction similar to that involving 5-Chloro-2-(2-fluoro-phenoxy)-pyridin-3-ylamine, exhibited excellent antibacterial activities. This compound, synthesized using pyridin-2-ylamine, showed promising biological potential (Wang, Nong, Sht, & Qi, 2008).
Fluoroionophore Development
Fluoroionophores derived from diamine-salicylaldehyde (DS) derivatives, related structurally to 5-Chloro-2-(2-fluoro-phenoxy)-pyridin-3-ylamine, were developed for metal cation recognition. These compounds demonstrated specific binding to metals like Zn+2 and Cd+2, indicating potential applications in metal ion sensing (Hong, Lin, Hsieh, & Chang, 2012).
Kinase Inhibitor Studies
Derivatives of 4-(4-amino-2-fluorophenoxy)-2-pyridinylamine, closely related to the chemical structure , have been studied as potential c-Met kinase inhibitors. These studies included molecular docking and quantitative structure–activity relationship (QSAR) analyses, indicating their potential in therapeutic applications (Caballero, Quiliano, Alzate-Morales, Zimic, & Deharo, 2011).
Synthetic Methods Development
Research has also focused on the synthesis of related compounds, such as 5-Chloro-2,3-difluoropyridine, and their subsequent conversion into various pyridine derivatives. These studies contribute to the development of new synthetic methodologies for similar compounds (Schlosser & Bobbio, 2002).
Propiedades
IUPAC Name |
5-chloro-2-(2-fluorophenoxy)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN2O/c12-7-5-9(14)11(15-6-7)16-10-4-2-1-3-8(10)13/h1-6H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKLDIRSXLRJCSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=C(C=C(C=N2)Cl)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(2-fluoro-phenoxy)-pyridin-3-ylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



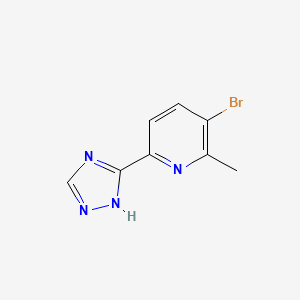
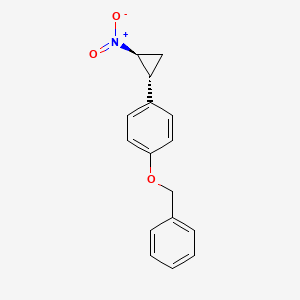
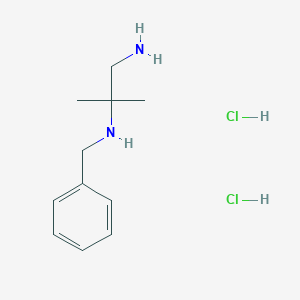
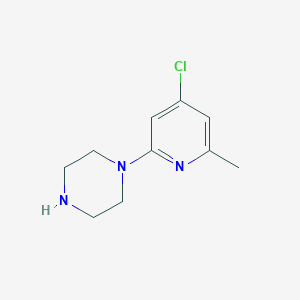
![4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol](/img/structure/B1400218.png)
![methyl (1S,3R)-3-{[(benzyloxy)carbonyl]amino}cyclopentane-1-carboxylate](/img/structure/B1400221.png)
